molecular formula C21H18FN3O4S B2915800 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021218-71-2

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2915800
CAS RN: 1021218-71-2
M. Wt: 427.45
InChI Key: BRUAULIILGKKGL-UHFFFAOYSA-N
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Description

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Assessment of Cellular Proliferation in Tumors

Research on compounds like 18F-ISO-1 highlights the potential of certain molecules for evaluating the proliferative status of solid tumors through PET imaging. This study demonstrated the feasibility of using PET to image tumor proliferation, correlating tumor uptake with proliferation markers like Ki-67 in patients with various cancers. Such compounds could be used in the development of diagnostic tools for cancer research and treatment planning (Dehdashti et al., 2013).

Metabolism and Disposition in Humans

The study of SB-649868, a novel orexin receptor antagonist, provides insights into the metabolism and disposition of complex molecules in humans. Understanding how these compounds are metabolized can inform the development of new therapeutic agents with optimized pharmacokinetic profiles (Renzulli et al., 2011).

Effects on Thyroid Hormone Status

Research into the effects of dioxins and polychlorinated biphenyls (PCBs) on thyroid hormone status in pregnant women and their infants highlights the importance of understanding the endocrine-disrupting potential of complex organic compounds. Such studies can inform public health policies and the design of safer chemicals (Koopman‐Esseboom et al., 1994).

Advanced Imaging in Cancer Treatment

The use of FMISO PET in evaluating hypoxia-targeting therapy in advanced head and neck cancer demonstrates how specific compounds can be instrumental in developing advanced imaging techniques. These techniques can significantly impact the effectiveness of hypoxia-targeting agents, leading to improved outcomes in cancer treatment (Hicks et al., 2005).

Environmental Health and Exposure

Studies on the association between exposure to dioxins, PCBs, and other organohalogen compounds with diseases like diabetes and their prevalence in human milk provide critical insights into environmental health. Research in this area can guide the development of safer compounds and inform regulatory decisions to protect public health (Everett et al., 2007).

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structure, it is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s difficult to predict the exact pathways and their downstream effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be studied. These properties will significantly impact the compound’s bioavailability and therapeutic potential .

properties

IUPAC Name

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-14-3-1-13(2-4-14)20(27)25-21-24-16(12-30-21)6-8-19(26)23-15-5-7-17-18(11-15)29-10-9-28-17/h1-5,7,11-12H,6,8-10H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUAULIILGKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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